ドキソルビシン(6-マレイミドカプロイル)ヒドラゾン
概要
説明
科学的研究の応用
DOXO-EMCH has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study prodrug design and drug delivery systems.
Biology: Investigated for its interactions with serum albumin and its biodistribution in biological systems.
Medicine: Primarily researched for its anticancer properties, showing superior efficacy and reduced toxicity compared to free doxorubicin in various tumor models
Industry: Utilized in the development of targeted drug delivery systems and novel therapeutic agents.
作用機序
DOXO-EMCHは、腫瘍部位でのドキソルビシンの選択的な放出を含む独自のメカニズムを通じてその効果を発揮します。 DOXO-EMCHの酸感受性ヒドラゾンリンカーにより、ドキソルビシンは、細胞取り込み後の腫瘍組織のわずかに酸性な環境で細胞外に、または酸性エンドソームまたはリソソームコンパートメントで細胞内に放出されます . 放出されたドキソルビシンは、次にDNAにインターカレーションし、トポイソメラーゼIIを阻害し、DNA複製と転写を阻害し、最終的に細胞死を引き起こします .
類似の化合物との比較
類似の化合物
ドキソルビシン: DOXO-EMCHの母体化合物であり、広く抗がん剤として使用されていますが、著しい全身毒性が伴います.
リポソームドキソルビシン: ドキソルビシンをリポソームに封入することで、ドキソルビシンの心毒性を軽減するように設計された製剤です.
エピルビシン: ドキソルビシンと類似したアントラサイクリンですが、ステレオケミストリーが異なり、毒性プロファイルがわずかに異なります.
DOXO-EMCHの独自性
DOXO-EMCHは、アルブミン結合特性と酸感受性ヒドラゾンリンカーにより、腫瘍部位でのドキソルビシンの選択的な放出が可能になるため、ユニークです。 この標的送達システムにより、ドキソルビシンの抗腫瘍効果が向上し、全身毒性が最小限に抑えられます .
生化学分析
Biochemical Properties
MC-Doxhzn is an albumin-binding prodrug of doxorubicin with acid-sensitive properties . It binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells .
Cellular Effects
MC-Doxhzn has shown superior antitumor efficacy compared to doxorubicin in different tumor xenograft models . It has demonstrated a 2- to 5-fold increase in the maximum tolerated dose, moderate and reversible myelosuppression with minimal liver toxicity and immunotoxicity compared to doxorubicin .
Molecular Mechanism
The molecular mechanism of MC-Doxhzn involves the utilization of a unique linker that releases doxorubicin selectively at the tumor site . This mechanism may provide enhanced anti-tumor activity of doxorubicin while improving the overall toxicity profile . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells .
Temporal Effects in Laboratory Settings
Toxicological studies in mice, rats, and dogs have demonstrated a 2- to 5-fold increase in the maximum tolerated dose of MC-Doxhzn, with moderate and reversible myelosuppression observed . MC-Doxhzn has also proven to be significantly less cardiotoxic than doxorubicin in a chronic rat model .
Dosage Effects in Animal Models
In animal models, MC-Doxhzn has shown more potent antitumor efficacy than free doxorubicin based on the optimum T/C (Treated versus Control group, %), whereas body weight changes between two treatment groups were comparable .
Metabolic Pathways
It is known that the prodrug binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site .
Transport and Distribution
MC-Doxhzn is transported and distributed within cells and tissues through its rapid binding to circulating serum albumin . This binding allows for the selective release of doxorubicin at the tumor site .
Subcellular Localization
The subcellular localization of MC-Doxhzn is likely to be influenced by its binding to serum albumin and the subsequent cellular uptake of the albumin conjugates by tumor cells . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells .
準備方法
合成経路と反応条件
DOXO-EMCHの合成には、ドキソルビシンをそのC-13ケト位置でチオール結合スペーサー分子、特に6-マレイミドカプロン酸ヒドラジドで誘導体化することが含まれます . 反応条件は通常、ヒドラゾン結合の安定性を確保するために、無水溶媒と制御された温度の使用を伴います。
工業生産方法
DOXO-EMCHの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理措置が含まれています。 この化合物は、臨床使用の規制基準を満たすために、適正製造規範(GMP)条件下で製造されています .
化学反応の分析
反応の種類
DOXO-EMCHは、次を含むいくつかの種類の化学反応を起こします。
一般的な試薬と条件
主要な生成物
DOXO-EMCHの加水分解から生成される主要な生成物はドキソルビシンであり、これは腫瘍部位で放出され、その抗がん作用を発揮します .
科学研究への応用
DOXO-EMCHは、化学、生物学、医学、産業の分野で特に、いくつかの科学研究への応用があります。
類似化合物との比較
Similar Compounds
Doxorubicin: The parent compound of DOXO-EMCH, widely used as an anticancer agent but associated with significant systemic toxicity.
Liposomal Doxorubicin: A formulation designed to reduce the cardiotoxicity of doxorubicin by encapsulating it in liposomes.
Epirubicin: An anthracycline similar to doxorubicin but with a different stereochemistry, leading to a slightly different toxicity profile.
Uniqueness of DOXO-EMCH
DOXO-EMCH is unique due to its albumin-binding properties and acid-sensitive hydrazone linker, which allow for selective release of doxorubicin at the tumor site. This targeted delivery system enhances the antitumor efficacy of doxorubicin while minimizing its systemic toxicity .
生物活性
Doxorubicin(6-maleimidocaproyl)hydrazone, commonly referred to as DOXO-EMCH, is a derivative of the well-known chemotherapeutic agent doxorubicin. This compound has garnered attention due to its unique properties that enhance its therapeutic efficacy while mitigating some of the severe side effects associated with traditional doxorubicin therapy.
DOXO-EMCH is characterized by an acid-sensitive hydrazone linker that facilitates the controlled release of doxorubicin in acidic environments, such as those found in tumor tissues or within cellular compartments like endosomes and lysosomes. This targeted release mechanism is crucial for enhancing the drug's effectiveness while minimizing systemic exposure and associated toxicities .
Key Features:
- Albumin-Binding Prodrug: The compound binds selectively to human serum albumin (HSA) via the thiol group of cysteine 34, which enhances its circulation time and accumulation in tumors due to the enhanced permeability and retention (EPR) effect .
- Acid-Sensitive Release: The hydrazone bond is cleaved in acidic conditions, allowing for localized release of doxorubicin where it is most needed .
Preclinical Studies
In various murine tumor models, DOXO-EMCH has demonstrated superior antitumor efficacy compared to free doxorubicin. Studies have shown complete remissions in models of renal cell carcinoma (RENCA) and breast carcinoma (MDA-MB 435) . Additionally, DOXO-EMCH exhibited a favorable safety profile with significantly reduced cardiotoxicity compared to traditional doxorubicin treatments .
Clinical Trials
A Phase I clinical trial assessed the safety, pharmacokinetics, and preliminary efficacy of DOXO-EMCH in patients with advanced cancer. The study involved 41 patients treated with escalating doses ranging from 20 mg/m² to 340 mg/m². Results indicated:
- Tolerability: The drug was well tolerated up to 200 mg/m², with dose-limiting toxicities observed at higher doses primarily involving myelosuppression (grade 1-3) and mucositis (grade 1-3) .
- Efficacy: Among evaluable patients, 10% achieved a partial remission, while 57% had stable disease .
Toxicological Profile
DOXO-EMCH has been shown to have a significantly reduced cardiotoxic profile compared to doxorubicin. In chronic toxicity studies involving rats, DOXO-EMCH resulted in fewer mitochondrial damage markers and lower incidences of cardiomyopathy than its parent compound . The maximum tolerated dose (MTD) for DOXO-EMCH was established at approximately three to five times higher than that of free doxorubicin, indicating a better therapeutic window .
Case Studies and Research Findings
Study | Model | Key Findings |
---|---|---|
Phase I Trial | Advanced Cancer Patients | - Well tolerated up to 200 mg/m² - 10% partial remission - 57% stable disease |
Preclinical Study | RENCA Model | - Complete remissions observed - Superior efficacy over free doxorubicin |
Toxicology Study | Rat Model | - Reduced cardiotoxicity - Less mitochondrial damage compared to doxorubicin |
特性
Key on ui mechanism of action |
INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity. |
---|---|
CAS番号 |
151038-96-9 |
分子式 |
C37H42N4O13 |
分子量 |
750.7 g/mol |
IUPAC名 |
N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1 |
InChIキー |
OBMJQRLIQQTJLR-FRTGXRTISA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
同義語 |
INNO-206; DOXO-EMCH; N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。